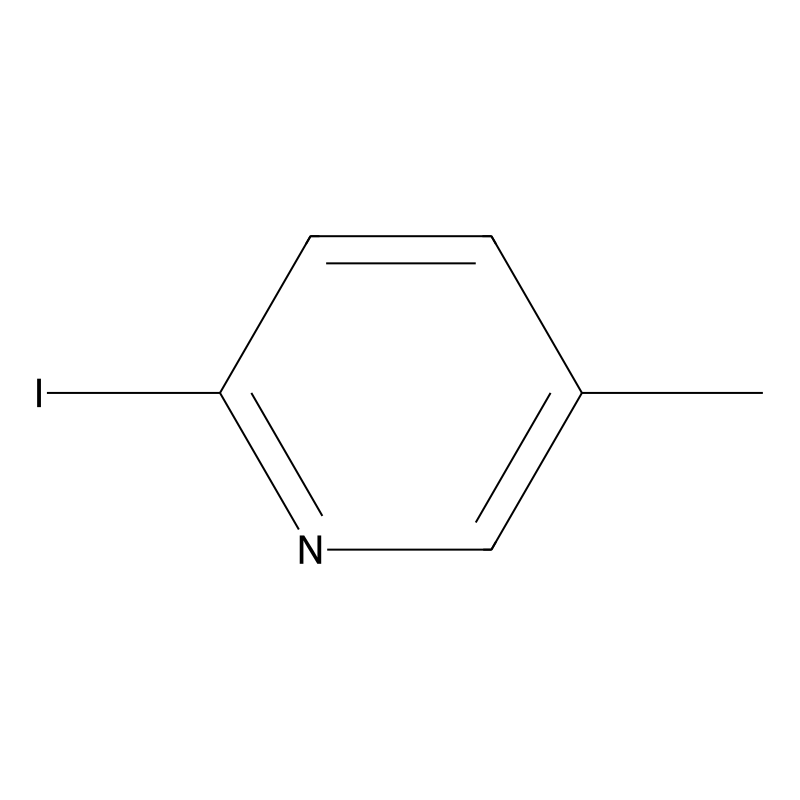

2-Iodo-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Synthesis

Summary of the Application: 2-Iodo-5-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives have applications in the agrochemical and pharmaceutical industries .

Methods of Application or Experimental Procedures: The major use of TFMP derivatives is in the protection of crops from pests . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2-Iodo-5-methylpyridine is an organic compound with the molecular formula and a CAS number of 22282-62-8. This compound features a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Metal-Catalyzed Cross-Coupling Reactions: This compound can undergo reactions such as Suzuki or Heck coupling, which are valuable for constructing complex organic molecules.

- Electrophilic Aromatic Substitution: The methyl group can direct further substitution reactions on the aromatic ring, allowing for the synthesis of more complex structures.

Research indicates that 2-Iodo-5-methylpyridine exhibits anticarcinogenic properties, suggesting it may play a role in cancer prevention or treatment. Its mechanism of action involves interactions with cellular pathways that regulate cell growth and apoptosis, although further studies are necessary to elucidate these mechanisms fully .

Several methods exist for synthesizing 2-Iodo-5-methylpyridine:

- Direct Halogenation: Methylpyridine can be iodinated using iodine monochloride or iodine in the presence of an oxidizing agent.

- Nucleophilic Substitution Reactions: Starting from 5-methylpyridin-2-yl compounds, iodine can be introduced via nucleophilic substitution.

- Metal-Catalyzed Processes: Utilizing palladium or copper catalysts, one can achieve selective iodination of the pyridine ring.

2-Iodo-5-methylpyridine has various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: This compound is investigated for its potential use in developing new pesticides or herbicides.

- Material Science: It may be used in creating functional materials due to its unique electronic properties.

Several compounds share structural similarities with 2-Iodo-5-methylpyridine. Here are some notable examples:

Uniqueness

The uniqueness of 2-Iodo-5-methylpyridine lies primarily in its specific substitution pattern, which influences its reactivity and biological activity. The combination of an iodine atom at the 2-position and a methyl group at the 5-position creates distinct properties that differentiate it from other similar compounds.

2-Iodo-5-methylpyridine demonstrates remarkable reactivity toward nucleophilic aromatic substitution reactions, primarily due to the presence of the iodine atom as an exceptional leaving group at the 2-position. The compound undergoes nucleophilic substitution through the classical addition-elimination mechanism, which is characteristic of electron-deficient aromatic systems such as pyridines [1] [2] [3].

Mechanistic Framework

The nucleophilic aromatic substitution of 2-iodo-5-methylpyridine proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack at the carbon bearing the iodine substituent, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex [2] [3]. This intermediate is stabilized by the electron-withdrawing pyridine nitrogen, which can accommodate the negative charge through resonance structures.

The pyridine ring system provides inherent activation for nucleophilic attack due to the electronegativity of the nitrogen atom, which withdraws electron density from the aromatic system [1] [3]. This electronic effect is particularly pronounced at the ortho and para positions relative to the nitrogen, making the 2-position highly susceptible to nucleophilic substitution. The presence of the iodine atom further enhances this reactivity by serving as an excellent leaving group, with the carbon-iodine bond being more polarized and weaker than other carbon-halogen bonds [1] [4].

Reaction Conditions and Kinetics

Nucleophilic aromatic substitution reactions of 2-iodo-5-methylpyridine typically require moderate reaction conditions compared to unactivated aryl halides. The reactions can be conducted at temperatures ranging from room temperature to 100°C, depending on the nucleophile strength and desired reaction rate [4]. Common nucleophiles include amines, alkoxides, thiolates, and various carbon nucleophiles.

The reaction kinetics follow second-order behavior, being first-order in both the pyridine substrate and the nucleophile. The rate-determining step is typically the formation of the Meisenheimer complex, although this can vary depending on the specific nucleophile and reaction conditions [4]. The electronic properties of the nucleophile significantly influence the reaction rate, with more nucleophilic species generally leading to faster reactions.

Influence of Substituents

The methyl group at the 5-position of the pyridine ring exerts a modest electron-donating effect through hyperconjugation and inductive donation [5]. This substituent effect slightly increases the electron density at the 2-position, which can marginally decrease the reactivity toward nucleophilic substitution compared to the unsubstituted analog. However, this effect is relatively minor compared to the strong activating influence of the pyridine nitrogen.

The positioning of substituents on the pyridine ring creates a complex interplay of electronic effects. The iodine atom at the 2-position acts as a weakly deactivating group through inductive withdrawal while simultaneously providing resonance stabilization to the Meisenheimer intermediate [5]. This dual nature contributes to the overall reactivity profile of the compound.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)

2-Iodo-5-methylpyridine serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, with the iodine atom providing exceptional reactivity due to its high leaving group ability and strong σ-donor properties in oxidative addition processes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction represents one of the most valuable applications of 2-iodo-5-methylpyridine in synthetic chemistry. This transformation enables the formation of carbon-carbon bonds between the pyridine substrate and various organoboron compounds, including arylboronic acids, arylboronic esters, and more specialized boron reagents [6] [7].

The reaction mechanism follows the classical palladium catalytic cycle, consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [7] [8]. The oxidative addition of 2-iodo-5-methylpyridine to palladium(0) complexes occurs readily due to the strong carbon-iodine bond polarization and the electron-deficient nature of the pyridine ring. Studies have shown that this step can be particularly efficient when using electron-rich phosphine ligands or modern palladium pre-catalysts [7].

The transmetalation step involves the transfer of the organic group from boron to palladium, typically facilitated by a base such as potassium carbonate or cesium carbonate. This process is generally more challenging for electron-deficient heterocycles like pyridines due to the reduced nucleophilicity of the palladium center [6]. However, the presence of the iodine atom and the specific electronic properties of 2-iodo-5-methylpyridine generally provide favorable conditions for efficient transmetalation.

Challenges in 2-Pyridyl Cross-Coupling

The cross-coupling of 2-substituted pyridines presents unique challenges that have been extensively studied in the literature. The coordination of the pyridine nitrogen to the palladium center can lead to catalyst deactivation and reduced reaction efficiency [9] [10]. This phenomenon, often referred to as the "2-pyridyl problem," has driven the development of specialized catalyst systems and reaction conditions [10].

For 2-iodo-5-methylpyridine, these challenges are somewhat mitigated by the presence of the methyl substituent, which can provide steric hindrance that reduces the extent of nitrogen coordination. Additionally, the use of bulky ligands and optimized reaction conditions can further improve the efficiency of these transformations [6].

Sonogashira Cross-Coupling

The Sonogashira coupling reaction of 2-iodo-5-methylpyridine with terminal alkynes represents another highly valuable synthetic transformation. This reaction enables the formation of carbon-carbon bonds between the pyridine substrate and acetylenic compounds, providing access to a wide range of alkyne-substituted pyridines [11] [12].

The Sonogashira reaction mechanism involves both palladium and copper catalysis, with the palladium complex facilitating the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne through the formation of a copper acetylide intermediate [11]. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, making it particularly attractive for synthetic applications.

The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, while the presence of the iodine atom ensures excellent leaving group ability. The methyl substituent at the 5-position generally does not significantly interfere with the reaction, although it may provide some steric influence on the approach of bulky alkyne substrates [11].

Optimization Strategies

Recent developments in cross-coupling methodology have focused on improving the efficiency and scope of these transformations. The use of electron-rich phosphine ligands, such as those containing electron-donating groups, has been shown to enhance the reactivity of palladium catalysts toward challenging substrates [7]. Additionally, the development of specialized bases and solvent systems has contributed to improved reaction outcomes.

For 2-iodo-5-methylpyridine specifically, optimal conditions typically involve the use of palladium(0) pre-catalysts in combination with electron-rich phosphine ligands, moderate temperatures (80-110°C for Suzuki-Miyaura reactions, room temperature to 60°C for Sonogashira reactions), and polar aprotic solvents such as dioxane, THF, or DMF [6] [7].

Radical-Mediated Transformations

2-Iodo-5-methylpyridine participates in various radical-mediated transformations that offer unique reactivity patterns and synthetic opportunities. These reactions typically involve the homolytic cleavage of the carbon-iodine bond, leading to the formation of pyridyl radicals that can undergo subsequent transformations.

Photochemical Radical Generation

Recent advances in photochemical methods have enabled the generation of pyridinyl radicals from 2-iodo-5-methylpyridine through single-electron transfer (SET) processes. Upon irradiation with appropriate wavelengths, the compound can undergo reductive cleavage of the carbon-iodine bond, generating a pyridinyl radical intermediate [13] [14].

These pyridinyl radicals demonstrate unique reactivity patterns compared to their neutral pyridine precursors. The radical character enables coupling reactions with various radical partners, including allylic radicals derived from C-H bond activation processes [13]. This reactivity has been successfully applied to the functionalization of simple alkenes and other organic substrates.

Radical Coupling Mechanisms

The pyridinyl radical generated from 2-iodo-5-methylpyridine can participate in radical coupling reactions with high regioselectivity. Studies have shown that these radicals preferentially couple at the 4-position (para to the radical center), providing access to products that would be difficult to obtain through conventional electrophilic or nucleophilic substitution methods [13].

The radical intermediate can be generated through various methods, including photochemical processes, metal-catalyzed single-electron transfer, and chemical reduction. The choice of method depends on the specific transformation desired and the compatibility with other functional groups present in the substrate or reaction partners [13] [14].

Applications in Synthetic Chemistry

Radical-mediated transformations of 2-iodo-5-methylpyridine have found applications in the synthesis of complex heterocyclic compounds and natural product derivatives. The ability to generate reactive intermediates under mild conditions makes these methods particularly attractive for late-stage functionalization of sensitive substrates [13].

The development of catalytic systems that can efficiently generate and trap pyridinyl radicals has opened new synthetic pathways for the preparation of substituted pyridines. These methods complement traditional ionic processes and provide access to substitution patterns that would be challenging to achieve through other means [14].

Ortho-Directing Effects in Electrophilic Substitutions

The electrophilic aromatic substitution of 2-iodo-5-methylpyridine presents unique challenges and opportunities due to the complex interplay of electronic effects from the pyridine nitrogen, the iodine substituent, and the methyl group. Understanding these directing effects is crucial for predicting and controlling the regioselectivity of electrophilic substitution reactions.

Electronic Effects of the Pyridine Ring

The pyridine ring system is inherently deactivated toward electrophilic aromatic substitution due to the strong electron-withdrawing effect of the nitrogen atom [15] [16] [17]. This deactivation occurs through both inductive and resonance effects, with the electronegative nitrogen atom withdrawing electron density from the aromatic system. As a result, electrophilic substitution reactions of pyridines typically require harsh conditions and often proceed with low yields compared to benzene derivatives [16] [17].

The regioselectivity of electrophilic substitution on pyridines strongly favors the 3-position (meta to the nitrogen), as this position avoids the destabilizing effect of placing positive charge on the nitrogen atom in the resonance structures of the intermediate σ-complex [15] [16]. This meta-directing effect is a fundamental characteristic of pyridine chemistry and influences the reactivity patterns of 2-iodo-5-methylpyridine.

Influence of the Iodine Substituent

The iodine atom at the 2-position of the pyridine ring exerts both electronic and steric effects that influence the course of electrophilic substitution reactions. Electronically, iodine acts as a weakly deactivating group through inductive withdrawal of electron density, while simultaneously providing some resonance stabilization through its lone pairs [5] [18].

In terms of directing effects, halogens are generally ortho- and para-directing in electrophilic aromatic substitution, despite their deactivating nature [5]. However, in the context of 2-iodo-5-methylpyridine, the strong meta-directing effect of the pyridine nitrogen typically dominates, making the 3-position the most favored site for electrophilic attack [15] [16].

The iodine substituent can also provide opportunities for directed metalation reactions, where the iodine atom serves as a directing group for organometallic reagents [19]. This directed metalation can lead to highly regioselective functionalization at positions that would be difficult to access through conventional electrophilic substitution [19].

Role of the Methyl Group

The methyl group at the 5-position acts as a weakly activating and ortho/para-directing substituent through hyperconjugation and inductive electron donation [5]. In the context of 2-iodo-5-methylpyridine, this substituent can provide some electronic activation at the 4- and 6-positions, potentially making these sites more accessible for electrophilic substitution compared to the unsubstituted analog.

However, the influence of the methyl group is relatively minor compared to the strong deactivating and meta-directing effects of the pyridine nitrogen. The overall reactivity pattern of 2-iodo-5-methylpyridine in electrophilic substitution reactions is primarily determined by the electronic properties of the heterocyclic ring system [16] [17].

Synthetic Strategies for Electrophilic Substitution

Given the inherent challenges associated with electrophilic substitution of pyridines, several synthetic strategies have been developed to improve the reactivity and regioselectivity of these transformations. One approach involves the use of pyridine N-oxides, which can be more reactive toward electrophilic substitution due to the electron-donating effect of the oxygen atom [17] [20].

Another strategy involves the use of strongly electron-donating substituents to activate the pyridine ring toward electrophilic attack. The introduction of amino or hydroxyl groups can significantly enhance the reactivity of pyridines in electrophilic substitution reactions, allowing for more mild reaction conditions and improved yields [17] [21].

For 2-iodo-5-methylpyridine specifically, the presence of the methyl group provides some degree of activation, although additional activation strategies may still be required for efficient electrophilic substitution. The choice of electrophile, reaction conditions, and potential activating groups must be carefully considered to achieve the desired transformation with acceptable yields and regioselectivity.